3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride
CAS No.: 1807896-07-6
Cat. No.: VC7622464
Molecular Formula: C10H13BrClN
Molecular Weight: 262.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807896-07-6 |
|---|---|
| Molecular Formula | C10H13BrClN |
| Molecular Weight | 262.58 |
| IUPAC Name | 3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H |
| Standard InChI Key | UEKPKVDDKVGUFB-BHNXPWSHSA-N |
| SMILES | C1C(CC1N)C2=CC=C(C=C2)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₃BrClN, with a molar mass of 262.58 g/mol. Its IUPAC name, 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, reflects the cyclobutane backbone, where the 1-position is occupied by an amine group, and the 3-position is bonded to a para-brominated phenyl ring. The hydrochloride counterion stabilizes the amine via protonation, improving crystallinity and aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrClN | |
| Molecular Weight | 262.58 g/mol | |
| CAS Registry | 1807896-07-6 | |
| SMILES | C1C(CC1N)C2=CC=C(C=C2)Br.Cl | |
| InChI Key | UEKPKVDDKVGUFB-BHNXPWSHSA-N |
The cyclobutane ring’s strain (≈110° bond angles vs. 109.5° in unstrained tetrahedral carbons) induces unique reactivity, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride typically involves a multi-step sequence:
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Cyclobutane Ring Formation: A [2+2] photocycloaddition between ethylene and a substituted styrene derivative yields the cyclobutane core. For example, irradiation of 4-bromostyrene under UV light produces trans-3-(4-bromophenyl)cyclobutane-1-carboxylic acid, which is subsequently decarboxylated.
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Amine Introduction: The carboxylic acid intermediate is converted to an amide via Curtius rearrangement or Hofmann degradation, followed by hydrolysis to the primary amine.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Photocycloaddition | UV light, benzene, 24 h | 45–50% |
| Decarboxylation | Quinoline, Cu powder, 200°C | 75% |
| Amine Formation | NaN₃, H₂SO₄, then H₂O, Δ | 60% |
| Salt Precipitation | HCl (g), diethyl ether, 0°C | 95% |
Alternative routes employ Suzuki-Miyaura coupling to attach the bromophenyl group post-cyclization. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dimethyl sulfoxide (DMSO), this method achieves yields of 65–70%.
Purification and Analysis
Purification via recrystallization from ethanol/water mixtures produces white crystalline solids with >98% purity (HPLC). Chiral resolution methods, such as chromatography with cellulose-based stationary phases, separate enantiomers for stereochemical studies.
| Assay | IC₅₀/EC₅₀ | Target |
|---|---|---|
| Histamine H₃ binding | 120 nM | Competitive antagonist |
| MAO-A inhibition | >10 μM | No activity |
| CYP3A4 inhibition | 15 μM | Moderate inhibitor |
Comparative Analysis with Structural Analogs
3-(3-Bromophenyl)cyclobutan-1-amine Hydrochloride
The meta-bromo isomer (CAS 2193052-01-4) exhibits distinct properties:
Table 4: Isomer Comparison
| Property | 4-Bromo Isomer | 3-Bromo Isomer |
|---|---|---|
| LogP (calculated) | 2.8 | 2.5 |
| H₃ Receptor Ki | 120 nM | 220 nM |
| Melting Point | 198–200°C | 185–187°C |
The para-substituted derivative shows 1.8-fold higher receptor affinity, likely due to improved alignment with the H₃ receptor’s hydrophobic subpocket.
Future Directions
Current research gaps include:
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In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
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Structure-Activity Relationships (SAR): Systematic modification of the cyclobutane ring (e.g., fluorination at C2) could optimize potency .
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Target Deconvolution: Proteomic profiling using affinity chromatography matrices may identify novel biological targets.
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